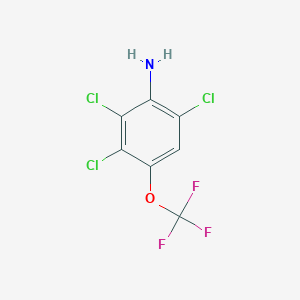

2,3,6-Trichloro-4-(trifluoromethoxy)aniline, 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

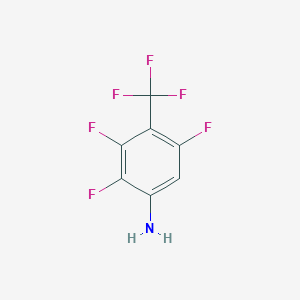

2,3,6-Trichloro-4-(trifluoromethoxy)aniline, also known as Diflubenzuron, is a white crystalline powder. It is a nitrogen compound useful in organic synthesis . The molecular formula of this compound is C7H3Cl3F3NO and it has a molecular weight of 280.46 g/mol .

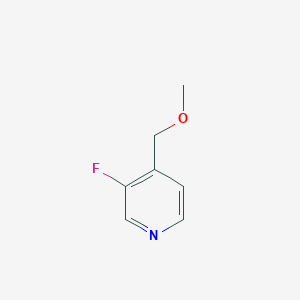

Molecular Structure Analysis

The molecular structure of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline consists of a benzene ring substituted with three chlorine atoms, a trifluoromethoxy group, and an amine group . The exact positions of these substituents on the benzene ring give the compound its unique properties.Applications De Recherche Scientifique

Synthetic Applications and Environmental Impact

Synthetic Route and Structural Properties : A study by Issac and Tierney (1996) discusses the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, derived from the reaction of chloral with substituted anilines. This research is relevant for understanding the chemical reactivity and potential applications of compounds related to 2,3,6-Trichloro-4-(trifluoromethoxy)aniline in synthesizing novel organic molecules with potential pharmaceutical or material science applications R. Issac & J. Tierney, 1996.

Ionic Liquids and Phase Behavior : Visak et al. (2014) reviewed the phase behavior and applications of ionic liquids with various solutes, including polar and non-polar aromatic compounds. Although not directly about 2,3,6-Trichloro-4-(trifluoromethoxy)aniline, this study highlights the broader context of research into how similar compounds interact in solutions, which could inform their use in separation processes or as solvents in chemical reactions Zoran P. Visak et al., 2014.

Environmental Degradation and Toxicity : Research on the environmental impact and degradation of related compounds, such as nitisinone and its by-products, was conducted by Barchańska et al. (2019), using LC-MS/MS to study degradation processes. This research is crucial for understanding the stability and environmental fate of complex organic molecules, including potential degradation products of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline H. Barchańska et al., 2019.

Wet Air Oxidation of Nitrogen-Containing Compounds : Oliviero, Barbier, and Duprez (2003) discussed the catalytic wet air oxidation of nitrogen-containing compounds, frequently found in chemical and pharmaceutical industries' wastewater. This review is relevant for environmental management strategies concerning compounds similar to 2,3,6-Trichloro-4-(trifluoromethoxy)aniline, highlighting methods to treat toxic nitrogenous waste in water L. Oliviero et al., 2003.

Mécanisme D'action

Target of Action

The primary target of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline is the respiratory system . This compound may cause respiratory irritation .

Mode of Action

It’s known that this compound can cause skin and eye irritation, and may have effects on the respiratory system .

Biochemical Pathways

It’s known to be useful in organic synthesis .

Pharmacokinetics

Safety data sheets suggest that it may cause skin and eye irritation, and may have effects on the respiratory system .

Result of Action

It’s known to cause skin and eye irritation, and may have effects on the respiratory system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound, and it should be used only outdoors or in a well-ventilated area . It’s also advised to avoid dust formation and to store the compound in a dry, cool, and well-ventilated place under an inert atmosphere .

Propriétés

IUPAC Name |

2,3,6-trichloro-4-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F3NO/c8-2-1-3(15-7(11,12)13)4(9)5(10)6(2)14/h1H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXFMXFYZWHRMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)N)Cl)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trichloro-4-(trifluoromethoxy)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)

![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)